2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride can be synthesized through the reduction of furan derivatives. One common method involves the reaction of furan with ammonia and hydrogen in the presence of a ruthenium catalyst supported on aluminum oxide (Ru/Al2O3). The reaction is typically carried out at a temperature of 140°C for 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carbaldehyde or furan-2-carboxylic acid.
Reduction: 2-Amino-2-(furan-2-yl)ethanol.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(furan-2-yl)ethan-1-one hydrochloride: This compound has a ketone group instead of a hydroxyl group, leading to different chemical reactivity and applications.
1-(Furan-2-yl)ethan-1-ol:
2-Amino-1-(furan-2-yl)ethanol: Similar to the target compound but without the hydrochloride salt form, affecting its solubility and stability.
The unique combination of amino and hydroxyl groups in this compound makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-amino-2-(furan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H |
InChI Key |
GCJZMVDWTJHFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.